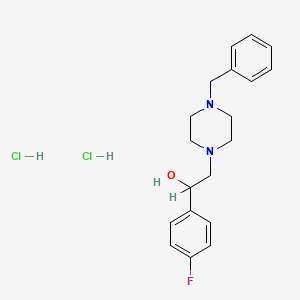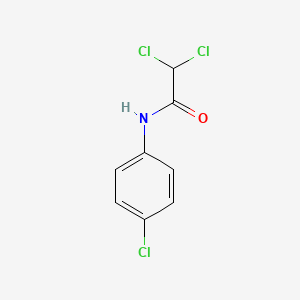![molecular formula C32H28ClN3O4S2 B11973428 6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11973428.png)
6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phényl}-1-phényl-1H-pyrazol-4-yl)méthylène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoïque est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels tels que la thiazolidinone, le pyrazole et les cycles phényles. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phényl}-1-phényl-1H-pyrazol-4-yl)méthylène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoïque implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de composés intermédiaires, qui sont ensuite soumis à diverses conditions réactionnelles pour former le produit final. Les voies de synthèse courantes incluent :
Formation du cycle pyrazole : Cette étape implique la réaction de l'hydrazine avec une dicétone appropriée.
Formation de la thiazolidinone : Cela implique la cyclisation d'un dérivé de la thiourée avec un composé carbonylé.
Couplage final : Les composés intermédiaires sont couplés dans des conditions spécifiques pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, des environnements réactionnels contrôlés et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phényl}-1-phényl-1H-pyrazol-4-yl)méthylène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes carbonyles en alcools.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courantes
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents nitrants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
L'acide 6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phényl}-1-phényl-1H-pyrazol-4-yl)méthylène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phényl}-1-phényl-1H-pyrazol-4-yl)méthylène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolidinones : Composés ayant des structures similaires de thiazolidinone.
Pyrazoles : Composés contenant le cycle pyrazole.
Dérivés phényliques : Composés avec des cycles phényles et des substituants similaires.
Unicité
Ce qui distingue l'acide 6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phényl}-1-phényl-1H-pyrazol-4-yl)méthylène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoïque, c'est sa combinaison unique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques distinctes non trouvées dans d'autres composés similaires.
Propriétés
Formule moléculaire |
C32H28ClN3O4S2 |
|---|---|
Poids moléculaire |
618.2 g/mol |
Nom IUPAC |
6-[(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C32H28ClN3O4S2/c33-27-12-7-6-9-23(27)21-40-26-16-14-22(15-17-26)30-24(20-36(34-30)25-10-3-1-4-11-25)19-28-31(39)35(32(41)42-28)18-8-2-5-13-29(37)38/h1,3-4,6-7,9-12,14-17,19-20H,2,5,8,13,18,21H2,(H,37,38)/b28-19- |
Clé InChI |
NDTXIGNWCBMONH-USHMODERSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/C=C\5/C(=O)N(C(=S)S5)CCCCCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C=C5C(=O)N(C(=S)S5)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11973352.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)

![7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973376.png)
![4-fluorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973382.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11973390.png)
![4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11973401.png)

![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B11973413.png)

![9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine](/img/structure/B11973416.png)

